Meleagrin

描述

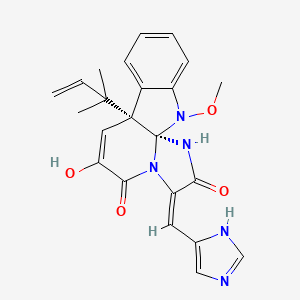

Structure

3D Structure

属性

IUPAC Name |

(1S,9R,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJJJLSLKZFEPJ-ZAYCRUKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)[C@@]12C=C(C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891812 | |

| Record name | Meleagrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71751-77-4 | |

| Record name | Meleagrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71751-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meleagrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071751774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meleagrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELEAGRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5780K492K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Meleagrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meleagrin, a prenylated indole alkaloid with notable antimicrobial and anti-proliferative properties, is a secondary metabolite produced by various fungi, particularly of the Penicillium genus. Its complex triazaspirocyclic skeleton has garnered significant interest in the scientific community, prompting detailed investigations into its biosynthetic origins. This guide provides an in-depth overview of the this compound biosynthetic pathway, focusing on the genetic and enzymatic machinery responsible for its synthesis in the model organism Penicillium chrysogenum. We will delve into the key intermediates, the enzymes that catalyze their transformations, and the genetic architecture of the biosynthetic gene cluster. Furthermore, this document outlines the experimental methodologies employed to elucidate this intricate pathway and presents available quantitative data to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a set of co-regulated genes organized in a biosynthetic gene cluster (BGC), commonly referred to as the roquefortine/meleagrin (RGGM) cluster. In Penicillium chrysogenum, this cluster contains the genes encoding all the necessary enzymes for the conversion of the primary metabolites L-histidine and L-tryptophan into this compound.[1][2] The core genes within this cluster and their corresponding enzymes are pivotal for the stepwise construction of the this compound molecule. A homologous gene cluster, termed the oxaline (oxa) gene cluster, has also been identified in Penicillium oxalicum, which is responsible for the production of oxaline, a structurally related compound derived from this compound.[3]

The Biosynthetic Pathway: From Amino Acids to this compound

The biosynthetic pathway of this compound is a branched pathway that commences with the condensation of L-histidine and L-tryptophan and proceeds through a series of complex enzymatic modifications. The key steps are outlined below.

Formation of the Diketopiperazine Core

The pathway is initiated by the non-ribosomal peptide synthetase (NRPS), RoqA , which catalyzes the condensation of L-histidine and L-tryptophan to form the diketopiperazine, histidyltryptophanyldiketopiperazine (HTD).[1][2]

A Branch Point in the Pathway

Following the formation of HTD, the pathway bifurcates.[1][2]

-

Dehydrogenation: The cytochrome P450 oxidoreductase, RoqR , can dehydrogenate HTD to form dehydrohistidyltryptophanyldiketopiperazine (DHTD).

-

Prenylation: The dimethylallyltryptophan synthetase, RoqD , can directly prenylate HTD to yield roquefortine D.

RoqD can also prenylate DHTD to produce roquefortine C. Furthermore, RoqR can convert roquefortine D to roquefortine C, creating a metabolic grid.[1][2]

Formation of Roquefortine C and Subsequent Oxidations

Roquefortine C is a key intermediate and a branch point from which the synthesis of other related alkaloids can diverge. In the this compound pathway, roquefortine C undergoes a series of oxidative transformations. Two monooxygenases, RoqM and RoqO , are responsible for the conversion of roquefortine C into glandicoline B, proceeding through the intermediate glandicoline A.[1][2]

The Final Methylation Step to this compound

The final step in the biosynthesis of this compound is the methylation of the hydroxylamine group of glandicoline B. This reaction is catalyzed by the methyltransferase RoqN , utilizing S-adenosylmethionine (SAM) as the methyl donor.[1][2][3] In P. oxalicum, the homologous enzyme OxaG performs the same function.[3]

Quantitative Data

While detailed kinetic studies for all enzymes in the this compound pathway are not extensively available in the literature, some quantitative data has been reported. The following tables summarize the available information.

Table 1: Metabolite Production in Penicillium chrysogenum

| Metabolite | Wild-Type Strain | ΔroqA Mutant | ΔroqN Mutant |

| Roquefortine C | Present | Absent | Present |

| Glandicoline B | Present | Absent | Accumulated |

| This compound | Present | Absent | Absent |

This table provides a semi-quantitative overview based on published findings. Precise concentrations can vary significantly with culture conditions.[1][2][4]

Table 2: Kinetic Parameters of OxaC from P. oxalicum

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| This compound | Data not available | Data not available | Data not available |

| Glandicoline B | Data not available | Data not available | Data not available |

Note: While the study on OxaC (a methyltransferase that converts this compound to oxaline) mentions the determination of steady-state kinetic constants via an HPLC-based assay, specific values for Km and kcat were not presented in a tabular format in the cited literature.[3]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, analytical, and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Deletion via CRISPR/Cas9 in Penicillium chrysogenum

This protocol outlines the general steps for deleting a gene within the roq cluster using CRISPR/Cas9 technology.

Materials:

-

P. chrysogenum protoplasts

-

Cas9 protein

-

in vitro transcribed single guide RNA (sgRNA) targeting the gene of interest

-

Donor DNA with homology arms flanking a selection marker

-

PEG-calcium chloride solution

-

Regeneration agar plates with selective agent

Procedure:

-

sgRNA Design and Synthesis: Design a 20-nucleotide sgRNA specific to the target gene. Synthesize the sgRNA via in vitro transcription.

-

Donor DNA Preparation: Construct a donor DNA molecule containing a selectable marker (e.g., hygromycin resistance) flanked by 5' and 3' homology arms (typically ~1 kb) corresponding to the regions upstream and downstream of the target gene.

-

Protoplast Preparation: Generate protoplasts from young P. chrysogenum mycelium using a lytic enzyme mixture.

-

Transformation: a. Pre-incubate purified Cas9 protein with the sgRNA to form a ribonucleoprotein (RNP) complex. b. Mix the RNP complex and the donor DNA with the prepared protoplasts. c. Add PEG-calcium chloride solution to facilitate DNA uptake. d. Plate the transformation mixture onto regeneration agar containing the appropriate selective agent.

-

Screening and Verification: a. Isolate genomic DNA from putative transformants. b. Verify the gene deletion by PCR using primers flanking the target gene locus. c. Confirm the absence of the target gene and the integration of the selection marker by sequencing.[5][6]

Heterologous Expression of Roq Enzymes in E. coli

This protocol describes the general workflow for expressing and purifying a Roq enzyme for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with a His-tag)

-

cDNA of the roq gene of interest

-

LB medium and appropriate antibiotic

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Ni-NTA affinity chromatography column

-

Purification buffers (lysis, wash, elution)

Procedure:

-

Cloning: Clone the cDNA of the target roq gene into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Expression: a. Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. b. Induce protein expression by adding IPTG and incubate at a lower temperature (e.g., 16-25°C) overnight.

-

Purification: a. Harvest the cells by centrifugation and lyse them. b. Clarify the lysate by centrifugation. c. Load the supernatant onto a Ni-NTA column. d. Wash the column to remove non-specifically bound proteins. e. Elute the His-tagged Roq enzyme using an imidazole gradient.

-

Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.[7]

HPLC-MS/MS Analysis of this compound and Intermediates

This protocol provides a general framework for the detection and quantification of metabolites in the this compound pathway.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Extract the metabolites from fungal culture broth or mycelium using an appropriate organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in the mobile phase.

-

Chromatographic Separation: a. Inject the sample onto the C18 column. b. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 5-95% B over 20 minutes.

-

Mass Spectrometric Detection: a. Operate the mass spectrometer in positive ion mode. b. Use selected reaction monitoring (SRM) for targeted quantification of each metabolite, monitoring specific precursor-to-product ion transitions.

-

Quantification: Generate a calibration curve using authentic standards of the metabolites to quantify their concentrations in the samples.[8][9]

Visualizations

Biosynthetic Pathway of this compound

Caption: The branched biosynthetic pathway of this compound in P. chrysogenum.

Experimental Workflow for Gene Deletion

Caption: Workflow for CRISPR/Cas9-mediated gene deletion in P. chrysogenum.

Logical Relationship of the Roq Gene Cluster and this compound Biosynthesis

Caption: Relationship between the roq gene cluster, enzymes, and the this compound pathway.

References

- 1. One moment, please... [metabolomicscentre.nl]

- 2. A Branched Biosynthetic Pathway Is Involved in Production of Roquefortine and Related Compounds in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling sequential late-stage methyltransferase reactions in the this compound/oxaline biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.rug.nl [pure.rug.nl]

- 5. Genome Editing in Penicillium chrysogenum Using Cas9 Ribonucleoprotein Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CRISPR/Cas9 Based Genome Editing of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterologous protein expression in E. coli [protocols.io]

- 8. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Isolation of Meleagrin from Penicillium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meleagrin, a prenylated indole alkaloid produced by various Penicillium species, has garnered significant interest in the scientific community due to its diverse biological activities, including potent antitumor and antibacterial properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, compound extraction and purification, and methods for assessing its biological activity. Quantitative data on its cytotoxic and antimicrobial effects are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of the biosynthetic and key signaling pathways associated with this compound, offering a valuable resource for researchers and professionals in natural product chemistry and drug development.

Introduction

The quest for novel therapeutic agents from natural sources has led to the exploration of a vast array of microbial metabolites. Among these, fungal secondary metabolites represent a rich and diverse chemical space with significant pharmacological potential. This compound, a mycotoxin first isolated in 1979 from Penicillium meleagrinum, is a notable example. It belongs to the roquefortine alkaloid family and is characterized by a unique dihydroindole spiroamide framework. Subsequent research has identified Penicillium chrysogenum as a significant producer of this compound.

This guide delves into the technical aspects of this compound research, from its initial discovery to the elucidation of its biological mechanisms. The content is structured to provide researchers with the necessary information to isolate, identify, and evaluate this promising natural product.

Discovery and Producing Organisms

This compound was first reported in 1979 as a new metabolite isolated from Penicillium meleagrinum. Since its initial discovery, several other Penicillium species have been identified as producers of this compound, with Penicillium chrysogenum being one of the most well-studied sources. Fungal strains capable of producing this compound have been isolated from diverse environments, including deep-sea sediments, highlighting the broad distribution of these fungi.

Experimental Protocols

Fungal Fermentation for this compound Production

Objective: To cultivate Penicillium chrysogenum for the production of this compound.

Materials:

-

Penicillium chrysogenum strain (e.g., a strain isolated from a marine environment)

-

Czapek-Dox yeast liquid culture medium or Potato Dextrose Broth (PDB) medium

-

Erlenmeyer flasks

-

Shaker incubator

-

Sterile water

-

Neubauer chamber or hemocytometer

Protocol:

-

Inoculum Preparation:

-

Prepare a spore suspension of a 7-day-old P. chrysogenum/P. rubens culture.

-

Adjust the spore concentration to approximately 1 × 10⁸ spores/mL using a Neubauer chamber.

-

Inoculate 1 mL of the spore suspension into 10 mL of seed medium (e.g., KCl—10 g/L, Glucose—20 g/L, Yeast nitrogen base—6.6 g/L, Citric acid—1.5 g/L, K₂HPO₄—6 g/L, Yeast extract—2 g/L).

-

Incubate the seed culture at 25°C under 180 rpm in a shaker incubator for 24 hours.

-

-

Production Culture:

-

Inoculate the production medium (e.g., Czapek-Dox yeast liquid medium or PDB medium) with the seed culture.

-

Incubate the flasks at ambient temperature (around 25-28°C) on a rotary shaker at approximately 200 rpm.

-

The incubation period for this compound production is typically around 30 days.

-

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

-

Fungal culture broth and mycelia

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

n-Hexane

-

Sephadex LH-20 column

-

Silica gel column

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

Protocol:

-

Extraction:

-

After the incubation period, filter the culture broth to separate the mycelia.

-

Extract the filtered broth three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and concentrate under vacuum using a rotary evaporator to obtain a crude extract.

-

The mycelia can also be extracted with methanol to recover any intracellular this compound.

-

-

Purification:

-

Sephadex LH-20 Chromatography:

-

Dissolve the crude extract in a minimal amount of CHCl₃:MeOH (1:1) and apply it to a Sephadex LH-20 column.

-

Elute the column with CHCl₃:MeOH (1:1).

-

Collect fractions and monitor by TLC to identify those containing this compound.

-

Pool the this compound-containing fractions and concentrate.

-

-

Silica Gel Chromatography:

-

Subject the enriched fraction from the Sephadex column to silica gel column chromatography.

-

Use a gradient elution system, for example, starting with n-hexane:EtOAc (9:1) and gradually increasing the polarity to 100% EtOAc.

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions containing this compound and concentrate to yield pale-yellow crystals of this compound.

-

-

Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A-549, MCF-7, HepG2)

-

DMEM or other suitable cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize the cells and adjust the cell density to 1 × 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

After 24 hours of cell incubation, replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 48 hours.

-

-

MTT Assay:

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570-595 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Antibacterial Activity Assessment (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

96-well microtiter plates

-

This compound stock solution in DMSO

-

Spectrophotometer

Protocol:

-

Inoculum Preparation:

-

Prepare an overnight culture of the test bacterium in MHB.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 1-2 × 10⁸ CFU/mL (corresponding to a 0.5 McFarland standard).

-

-

Assay Setup:

-

Dispense 100 µL of MHB into all wells of a 96-well plate.

-

Add 100 µL of a 2x concentrated this compound solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.

-

Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

-

-

Incubation and Reading:

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

Quantitative Data

Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A-549 | Non-small cell lung cancer | 19.9 | |

| HL-60 | Leukemia | 7.4 | |

| BEL-7402 | Cervical | 1.8 - 6.7 | |

| MOLT-4 | T-lymphoblast | 1.8 - 6.7 | |

| MCF-7 | Breast cancer | 4.94 | |

| HCT-116 | Colon cancer | 5.7 | |

| HepG2 | Liver cancer | 1.82 | |

| HGC27 | Gastric cancer | 2.01 (Isothis compound) |

Antibacterial Activity of this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | Not specified, but potent activity reported | |

| Streptococcus pneumoniae | Gram-positive | Not specified, but potent activity reported |

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium chrysogenum is a branched pathway that originates from the amino acids L-tryptophan and L-histidine. A key intermediate in this pathway is Roquefortine C. The pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by a gene cluster.

Caption: Biosynthetic pathway of this compound from L-tryptophan and L-histidine in P. chrysogenum.

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium cultures.

Caption: Experimental workflow for the isolation and purification of this compound.

This compound's Effect on the Nrf2/HO-1 Signaling Pathway

This compound has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.

Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.

Inhibition of c-Met Signaling by this compound

This compound has been identified as an inhibitor of c-Met phosphorylation, a key step in a signaling pathway often dysregulated in cancer.

Meleagrin: A Technical Guide to Initial Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the initial scientific investigations into the mechanism of action of Meleagrin, a prenylated indole alkaloid derived from fungi of the Penicillium genus. This compound has emerged as a compound of significant interest due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This guide consolidates quantitative data from foundational studies, details key experimental protocols, and visualizes the molecular pathways and workflows involved.

Anticancer Activity: Targeting the c-Met Signaling Pathway

Initial research into this compound's anticancer properties identified it as a potent inhibitor of the c-Met proto-oncogene, a receptor tyrosine kinase. The dysregulation of the Hepatocyte Growth Factor (HGF)/c-Met signaling axis is a known driver in the development and progression of various cancers, particularly in promoting proliferation, migration, and invasion.[1]

Data Presentation: In Vitro Cytotoxicity and Kinase Inhibition

The cytotoxic and antiproliferative effects of this compound have been quantified across a range of human cancer cell lines. Furthermore, its direct inhibitory effect on c-Met kinase activity has been established.

Table 1: Antiproliferative Activity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| c-Met Dependant | |||

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 8.9 | [1] |

| BT-474 | Breast Cancer (HER2+) | 6.5 | [1] |

| SK BR-3 | Breast Cancer (HER2+) | 7.2 | [1] |

| MCF7 | Breast Cancer (ER+) | 4.94 | [1][2] |

| MCF7-dox | Doxorubicin-Resistant Breast Cancer | 5.5 | [1] |

| HepG2 | Liver Cancer | 1.82 | [2] |

| HCT-116 | Colorectal Cancer | 5.7 | [2] |

| KB-3-1 | Cervix Carcinoma | 3.07 | [3] |

| KB-V1 | Multidrug-Resistant Cervix Carcinoma | 6.07 | [3] |

| Other Lines | |||

| A-549 | Non-Small Cell Lung Cancer | 19.9 | |

| HL-60 | Leukemia | 7.4 | |

| c-Met Independent | |||

| T-47D | Breast Cancer | >40 | [1] |

| Non-Tumorigenic |

| MCF10A | Mammary Epithelial | No effect at similar doses |[1] |

Table 2: this compound Inhibition of c-Met Kinase Activity

| c-Met Type | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Wild Type | Z-Lyte™ Assay | 4.2 | [1] |

| Mutant Type | Z-Lyte™ Assay | Not specified, but potent inhibition shown |[1] |

Signaling Pathway Visualization

The HGF/c-Met pathway is a critical cascade in cell growth and motility. This compound acts as an ATP-competitive inhibitor, preventing the autophosphorylation of the c-Met receptor and blocking downstream signaling.[1]

Experimental Protocols

-

Cell Proliferation Assay (MTT/SRB Assay):

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (or vehicle control) for a specified period (e.g., 48-72 hours).

-

Staining: For MTT, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added, which is converted to formazan by viable cells. For SRB, cells are fixed and stained with Sulforhodamine B, which binds to cellular proteins.

-

Quantification: The absorbance is read using a microplate reader. The percentage of cell viability is calculated relative to the control, and IC₅₀ values are determined.

-

-

c-Met Kinase Activity (Z-Lyte™ Assay):

-

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) to measure kinase activity. A synthetic peptide substrate is phosphorylated by the c-Met kinase.

-

Reaction: The c-Met enzyme, ATP, and this compound (at various concentrations) are incubated with the FRET-peptide substrate.

-

Development: A site-specific protease is added that only cleaves the non-phosphorylated peptide, disrupting FRET.

-

Measurement: The fluorescence emission ratio is measured. High phosphorylation (low kinase inhibition) results in a high FRET signal, while low phosphorylation (high kinase inhibition) results in a low FRET signal. The percentage of inhibition is calculated to determine the IC₅₀ value.[1]

-

-

Western Blot Analysis for c-Met Phosphorylation:

-

Cell Treatment: Cells are serum-starved and then pre-treated with this compound before stimulation with HGF.

-

Lysis: Cells are lysed, and protein concentration is determined.

-

Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensity of p-cMet is normalized to total c-Met to quantify the inhibition.

-

Antibacterial Activity: A Multi-Target Approach

Initial studies also revealed this compound's potential as an antibacterial agent, primarily through the inhibition of the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway.[4][5]

Data Presentation: FabI Inhibition and Antibacterial Potency

Table 3: Antibacterial and FabI Inhibitory Activity of this compound

| Target | Organism | Assay Type | IC₅₀ / MIC | Reference |

|---|---|---|---|---|

| FabI Enzyme | E. coli | Enzyme Inhibition | IC₅₀: 33.2 µM | [4] |

| FabI Enzyme | S. aureus | Enzyme Inhibition | IC₅₀: 40.1 µM | [4] |

| Whole Cell | S. aureus ATCC 29213 | Biofilm Inhibition | MIC: 0.25 mg/mL |[3] |

Interestingly, further studies demonstrated that while this compound inhibits FabI, it also possesses at least one additional mode of action. This was concluded because no resistant mutants could be obtained, and the compound was also effective against bacteria like Streptococcus pneumoniae, which utilize the FabK isoform instead of FabI.[4][5]

Mechanism Visualization

The FAS-II pathway is crucial for bacterial membrane biosynthesis, making it an excellent target for antibiotics.

Experimental Protocols

-

FabI Enzyme Inhibition Assay:

-

Reaction Mixture: A reaction buffer containing NADH, the crotonoyl-CoA substrate, and varying concentrations of this compound is prepared.

-

Initiation: The reaction is initiated by adding purified FabI enzyme.

-

Measurement: The activity of FabI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

-

Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each this compound concentration to derive the IC₅₀ value.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Anti-inflammatory and Antifibrotic Activity

In a mouse model of bleomycin-induced pulmonary fibrosis, this compound demonstrated significant protective effects attributed to a combination of antioxidant, anti-inflammatory, anti-apoptotic, and antifibrotic properties.[6][7]

Signaling Pathway Visualization

This compound was found to intervene in multiple pathological cascades. It activates the protective Nrf2/HO-1 antioxidant pathway while simultaneously inhibiting the pro-inflammatory TLR4/NF-κB pathway and the pro-fibrotic TGF-β1/Smad-2 pathway.[6][7][8]

Experimental Protocols

-

Bleomycin-Induced Pulmonary Fibrosis Mouse Model:

-

Induction: Lung fibrosis is induced in mice via a single intratracheal instillation of bleomycin (e.g., 2.5 mg/kg).[9]

-

Treatment: Mice are administered this compound (e.g., 5 mg/kg daily) either as a treatment (post-bleomycin) or as a protective agent (pre- and post-bleomycin).[9]

-

Endpoint: After a set period (e.g., 3 weeks), mice are euthanized, and lung tissues are harvested for analysis.

-

Analysis: Tissues are subjected to histopathological examination (e.g., H&E and Masson's trichrome staining for collagen) and biochemical assays.

-

-

Measurement of Oxidative Stress Markers:

-

Tissue Homogenization: Lung tissue is homogenized to prepare lysates.

-

MDA Assay: Malondialdehyde (MDA), a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

GSH Assay: Reduced glutathione (GSH) levels are quantified using Ellman's reagent.

-

Enzyme Activity: The activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase are measured using specific colorimetric assay kits.[8]

-

Conclusion

Initial studies on the mechanism of action of this compound reveal it to be a multi-target compound with significant therapeutic potential. Its ability to act as an ATP-competitive inhibitor of c-Met kinase provides a strong rationale for its development as an anticancer agent, particularly for c-Met-dependent malignancies.[1] Concurrently, its inhibition of the essential bacterial enzyme FabI, coupled with a secondary mode of action that prevents resistance, positions it as a promising lead for novel antibiotics.[4][5] Finally, its capacity to modulate complex inflammatory, oxidative, and fibrotic pathways underscores its potential for treating diseases like pulmonary fibrosis.[6][7] These foundational studies provide a robust framework for further preclinical and clinical development of this compound and its analogues.

References

- 1. The indole alkaloid this compound, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a new FabI inhibitor from Penicillium chryosogenum with at least one additional mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Isolated from the Red Sea Fungus Penicillium chrysogenum Protects against Bleomycin-Induced Pulmonary Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Isolated from the Red Sea Fungus Penicillium chrysogenum Protects against Bleomycin-Induced Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Meleagrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Meleagrin, a prenylated indole alkaloid with notable biological activities. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and exact mass of a compound. For this compound, the protonated molecule [M+H]⁺ is consistently observed, confirming its molecular weight.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₂₃N₅O₄ | [1][2][3] |

| Molecular Weight | 433.5 g/mol | [4] |

| Observed m/z [M+H]⁺ | 434 | [1][2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound reveals signals corresponding to its complex polycyclic structure, including aromatic, olefinic, and aliphatic protons.

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1][2]

| Chemical Shift (δH) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.27 | s | H-15 | |

| 7.59 | s | H-20 | |

| 7.57 | d | 7.85 | H-4 |

| 7.30 | s | H-18 | |

| 7.26 | dt | 7.8, 0.95 | H-6 |

| 7.09 | dt | 7.55, 0.95 | H-5 |

| 6.98 | d | 7.85 | H-7 |

| 6.12 | brs | H-22 | |

| 5.50 | s | H-8 | |

| 5.11 | d | 9.6 | Hb-23 |

| 5.05 | d | 17.1 | Ha-23 |

| 3.73 | s | 1-OCH₃ | |

| 1.34 | s | CH₃-25 | |

| 1.24 | s | CH₃-24 |

¹³C NMR Data

The ¹³C NMR spectrum of this compound provides a count of the unique carbon atoms and information about their hybridization and connectivity.

Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃:CD₃OD (1:1)) [1][2]

| Chemical Shift (δC) ppm | Assignment |

| 167.0 | C-13 |

| 159.2 | C-10 |

| 146.5 | C-7a |

| 141.8 | C-9, C-22 |

| 136.8 | C-20 |

| 134.3 | C-18 |

| 128.5 | C-6 |

| 126.1 | C-3a |

| 125.5 | C-16 |

| 124.9 | C-4 |

| 123.6 | C-12 |

| 122.8 | C-5 |

| 111.3 | C-7, C-23 |

| 109.5 | C-8 |

| 108.5 | C-15 |

| 101.6 | C-2 |

| 65.4 | 1-OCH₃ |

| 52.5 | C-3 |

| 42.6 | C-21 |

| 29.7 | C-24, C-25 |

Experimental Protocols

The following provides a generalized methodology for the acquisition of spectroscopic and spectrometric data for this compound, based on published literature.

Isolation of this compound

This compound is a fungal metabolite and is typically isolated from species of Penicillium, such as Penicillium chrysogenum.[1][2][5] The general procedure involves:

-

Fungal Culture: Cultivation of the fungus on a suitable growth medium.

-

Extraction: Extraction of the fungal biomass and/or culture broth with an organic solvent (e.g., ethyl acetate).

-

Chromatography: Purification of the crude extract using various chromatographic techniques, such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.[3]

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass analyzer, is typically used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed to generate the protonated molecule [M+H]⁺.

-

Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile) is infused into the mass spectrometer.

-

Data Acquisition: Data is acquired over a relevant mass range to detect the molecular ion and any characteristic fragment ions.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used to acquire ¹H and ¹³C NMR spectra.

-

Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or a mixture thereof) in a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

- 1. This compound Isolated from the Red Sea Fungus Penicillium chrysogenum Protects against Bleomycin-Induced Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C23H23N5O4 | CID 23728435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Meleagrin Gene Cluster in Penicillium chrysogenum: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Biosynthesis, Regulation, and Experimental Analysis of a Promising Bioactive Compound

Introduction

Penicillium chrysogenum, renowned for its production of the life-saving antibiotic penicillin, also harbors a diverse array of secondary metabolite gene clusters with the potential to produce novel bioactive compounds. Among these is the Meleagrin gene cluster, responsible for the synthesis of the complex indole alkaloid this compound. This technical guide provides a comprehensive overview of the this compound gene cluster, its biosynthetic pathway, regulation, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. This compound and its precursors have demonstrated a range of biological activities, including antimicrobial and antiproliferative effects, making this biosynthetic pathway a compelling target for further investigation and bioengineering efforts.[1][2]

The this compound Gene Cluster: Architecture and Function

The biosynthesis of this compound in P. chrysogenum is orchestrated by a co-regulated cluster of seven genes, designated as the roq genes due to their initial association with roquefortine production.[1] These genes are located in a contiguous region of the fungal genome and are responsible for the stepwise conversion of the precursor amino acids L-tryptophan and L-histidine into the final product, this compound.[1]

Table 1: Genes of the this compound Cluster in P. chrysogenum and their Functions

| Gene | Protein Product | Proposed Function in this compound Biosynthesis |

| roqA (Pc21g15480) | Non-ribosomal peptide synthetase (NRPS) | Catalyzes the condensation of L-histidine and L-tryptophan to form the diketopiperazine histidyltryptophanyldiketopiperazine (HTD).[1] |

| roqR (Pc21g15470) | Cytochrome P450 oxidoreductase | Involved in the conversion of HTD to dehydrohistidyltryptophanyldiketopiperazine (DHTD) and roquefortine D to roquefortine C.[1] |

| roqD (Pc21g15430) | Dimethylallyltryptophan synthetase (prenyltransferase) | Catalyzes the prenylation of both HTD and DHTD to produce roquefortine D and roquefortine C, respectively.[1] |

| roqM (Pc21g15460) | Monooxygenase | Involved in the conversion of roquefortine C to glandicoline A.[1] |

| roqO (Pc21g15450) | Monooxygenase | Catalyzes the conversion of glandicoline A to glandicoline B.[1] |

| roqN (Pc21g15440) | Methyltransferase | Catalyzes the final step, the methylation of glandicoline B to produce this compound.[1] |

| roqT (Pc21g15420) | MFS transporter | Putative transporter for the intermediates or final products of the pathway.[3] |

The Branched Biosynthetic Pathway of this compound

The synthesis of this compound follows a branched pathway, a revision of an earlier proposed linear model.[1] The pathway initiates with the formation of the diketopiperazine HTD from L-histidine and L-tryptophan by the NRPS enzyme RoqA.[1] A key branching point occurs with the subsequent modifications of HTD. The pathway can proceed through the formation of roquefortine D and then roquefortine C, or through DHTD to roquefortine C.[1] Roquefortine C is then converted through a series of oxidative and methylation steps to yield this compound.[1]

Caption: The branched biosynthetic pathway of this compound in P. chrysogenum.

Quantitative Data

Gene Expression Analysis

The expression of the roq gene cluster is tightly regulated. Microarray analysis has shown that the entire cluster is significantly upregulated in the absence of phenylacetic acid (PAA), a precursor for penicillin biosynthesis.[1] This suggests a potential metabolic trade-off between the production of penicillin and the synthesis of roquefortine/meleagrin metabolites.

Table 2: Microarray Analysis of roq Gene Expression in P. chrysogenum

| Gene | Fold Change (-PAA vs. +PAA) |

| roqA (Pc21g15480) | 15.6 |

| roqT (Pc21g15420) | 8.9 |

| roqD (Pc21g15430) | 12.3 |

| roqN (Pc21g15440) | 10.1 |

| roqO (Pc21g15450) | 11.5 |

| roqM (Pc21g15460) | 14.2 |

| roqR (Pc21g15470) | 9.7 |

| Data adapted from Ali et al., 2013. |

Metabolite Production

The production of this compound and its precursors can vary significantly between different strains of P. chrysogenum and under different culture conditions. While specific yields are often strain and condition-dependent, some studies have reported the production of these compounds.

Table 3: Production of Roquefortine C and this compound by Penicillium Strains

| Strain | Compound | Production Level | Reference |

| P. chrysogenum (various isolates) | Roquefortine C | High yield | [4] |

| P. chrysogenum (various isolates) | This compound | High yield | [4] |

| P. roqueforti | Roquefortine C | ~50% reduction after RNAi silencing of rds or rpt | [5] |

| P. roqueforti | This compound | Not detected | [5] |

Enzyme Kinetics

Detailed kinetic parameters for most of the Roq enzymes are not yet available in the literature. However, a study on OxaG from Penicillium oxalicum, a homolog of RoqN with 73% sequence identity, provides some insight into the catalytic efficiency of the final methylation step.[1]

Table 4: Kinetic Parameters of OxaG (RoqN Homolog)

| Enzyme | Substrate | kcat/KM (M⁻¹s⁻¹) | Reference |

| OxaG | Glandicoline B | 3.3 x 10¹ | [1] |

Regulation of the this compound Gene Cluster

The expression of the this compound gene cluster is subject to complex regulation by both pathway-specific and global regulatory factors. This intricate control allows the fungus to modulate the production of these secondary metabolites in response to environmental cues.

Caption: Putative regulatory network of the this compound gene cluster.

Key regulatory factors include:

-

Phenylacetic Acid (PAA): As a precursor for penicillin G, PAA has a repressive effect on the expression of the roq gene cluster, suggesting a metabolic switch between the production of these two major secondary metabolites.[1]

-

Carbon Catabolite Repression: The global carbon catabolite repressor CreA is thought to play a role in repressing the expression of the this compound gene cluster in the presence of readily available carbon sources like glucose.[2]

-

Nitrogen Regulation: Nitrogen availability is a crucial factor for secondary metabolism in fungi, and the nitrogen regulator AreA is likely involved in the control of the roq cluster.

-

Global Regulators: The global regulator of secondary metabolism, LaeA, has been shown to positively regulate the roquefortine C cluster in some Penicillium species, although its effect in P. chrysogenum appears to be less pronounced for this specific cluster.[2][6]

Experimental Protocols

Gene Deletion using CRISPR/Cas9

The CRISPR/Cas9 system has been successfully implemented for efficient and marker-free gene deletion in P. chrysogenum.[7][8]

Caption: Workflow for CRISPR/Cas9-mediated gene deletion in P. chrysogenum.

Methodology:

-

sgRNA Design and Synthesis: Single guide RNAs (sgRNAs) targeting the gene of interest are designed using online tools and synthesized in vitro.

-

RNP Assembly: Purified Cas9 protein is incubated with the in vitro transcribed sgRNA to form the ribonucleoprotein (RNP) complex.[7]

-

Protoplast Preparation: Mycelia of P. chrysogenum are treated with cell wall-degrading enzymes to generate protoplasts.

-

Transformation: The pre-assembled RNPs, along with a DNA repair template for homologous recombination (if desired), are introduced into the protoplasts via PEG-mediated transformation.[7]

-

Screening and Verification: Transformants are screened by PCR to identify mutants with the desired gene deletion. The knockout is then confirmed by Southern blotting or DNA sequencing.

Metabolite Analysis by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and specific quantification of this compound and its biosynthetic intermediates.[6][9]

Methodology:

-

Sample Preparation: Fungal culture broth is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then dried and redissolved in a suitable solvent for injection.

-

Chromatographic Separation: The extracted metabolites are separated on a C18 reversed-phase HPLC column using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

Mass Spectrometric Detection: The eluting compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

Conclusion and Future Perspectives

The this compound gene cluster in Penicillium chrysogenum represents a fascinating and promising area of research. The elucidation of its branched biosynthetic pathway and the identification of the involved genes have laid the groundwork for further exploration. For drug development professionals, the unique chemical scaffold of this compound and its demonstrated biological activities present an opportunity for the development of novel therapeutics.

Future research should focus on several key areas:

-

Enzyme Characterization: Detailed kinetic and structural analysis of the Roq enzymes will provide a deeper understanding of their catalytic mechanisms and substrate specificities, which is crucial for bioengineering efforts.

-

Regulatory Network Elucidation: A more comprehensive understanding of the signaling pathways that control the expression of the this compound gene cluster will enable the development of strategies to enhance its production.

-

Bioactivity Profiling: Further investigation into the biological activities of this compound and its intermediates will be essential to identify their therapeutic potential.

-

Metabolic Engineering: Leveraging the available genetic tools, such as CRISPR/Cas9, to engineer P. chrysogenum for the overproduction of this compound or the synthesis of novel derivatives is a promising avenue for drug discovery.

By continuing to unravel the complexities of the this compound gene cluster, the scientific community can unlock the full potential of this remarkable natural product pathway.

References

- 1. Unveiling sequential late-stage methyltransferase reactions in the this compound/oxaline biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. mdpi.com [mdpi.com]

- 7. Transcriptional Regulation of Chemical Diversity in Aspergillus fumigatus by LaeA | PLOS Pathogens [journals.plos.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Biosynthetic gene clusters for relevant secondary metabolites produced by Penicillium roqueforti in blue cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]

Meleagrin: A Fungal Alkaloid with Novel Antibacterial Activity

A Technical Guide for Drug Discovery and Development Professionals

Introduction

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents with unique mechanisms of action. Meleagrin, a prenylated indole alkaloid produced by fungi of the Penicillium genus, has emerged as a promising candidate in this pursuit.[1][2][3] First isolated in 1979, this mycotoxin has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of this compound's potential as an antibacterial agent, detailing its mechanism of action, antibacterial spectrum, experimental protocols for its evaluation, and its cytotoxic profile.

Primary Mechanism of Action: Inhibition of Fatty Acid Synthesis

This compound's principal mode of antibacterial action is the inhibition of the bacterial type II fatty acid synthesis (FASII) pathway, a process essential for bacterial cell growth that is distinct from the type I pathway found in mammals.[4][5] Specifically, this compound targets and inhibits the enoyl-acyl carrier protein reductase (FabI), a key enzyme in the FASII elongation cycle.[1][4][6]

The inhibition of FabI disrupts the production of essential fatty acids required for building and maintaining bacterial cell membranes, leading to a cessation of growth.[4] Studies have confirmed that this compound directly binds to Staphylococcus aureus FabI.[4][7] This targeted action is advantageous as it is selective for the bacterial enzyme, suggesting a lower potential for toxicity in mammalian systems.[5][8]

Evidence for a Dual Mechanism of Action

Intriguingly, research suggests this compound possesses at least one additional mode of action.[4][7] While it effectively inhibits the FabI enzyme, it also demonstrates antibacterial activity against Streptococcus pneumoniae, a bacterium that utilizes the this compound-resistant FabK isoform of the enoyl-ACP reductase.[4] Furthermore, attempts to generate resistant mutants to this compound have been unsuccessful, and bacteria engineered to overexpress FabK were not resistant to the compound.[4] This indicates that this compound acts on another unidentified cellular target, a highly desirable trait for a novel antibiotic as it may reduce the frequency of resistance development.[4][7]

Signaling Pathway and Mechanism of Action Diagram

Caption: Proposed mechanism of this compound action via inhibition of FabI in the FASII pathway.

Antibacterial Spectrum and Potency

This compound has demonstrated notable activity against Gram-positive bacteria, including clinically significant pathogens. Its derivatives have also been synthesized and evaluated to enhance potency.

Table 1: In Vitro Antibacterial Activity of this compound and Derivatives

| Compound | S. aureus RN4220 MIC (μg/mL) | S. aureus 503 MIC (μg/mL) | S. pneumoniae KCTC 3932 MIC (μg/mL) | E. coli KCTC 1924 MIC (μg/mL) |

| This compound (1) | 32 | 32 | 32 | 64 |

| Derivative 5 | 8 | 16 | 16 | 16 |

| Derivative 6 | 8 | 16 | 16 | 16 |

| Data sourced from Ji et al., 2013.[4] |

Table 2: FabI and FabK Enzyme Inhibition

| Compound | E. coli FabI IC₅₀ (μM) | S. aureus FabI IC₅₀ (μM) | S. pneumoniae FabK IC₅₀ (μM) |

| This compound (1) | 33.2 | 40.1 | >200 |

| Derivative 5 | 10.3 | 12.5 | >200 |

| Derivative 6 | 10.7 | 11.2 | >200 |

| Data sourced from Ji et al., 2013.[4] |

This compound has also been reported to have antibiofilm activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.25 mg/mL noted in one study.[6]

Experimental Protocols

The evaluation of this compound's antibacterial potential involves a series of standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Method: The standard broth microdilution method is utilized, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]

-

Procedure:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized bacterial suspension (e.g., 1x10⁶ CFU/mL).

-

Positive (bacteria and media) and negative (media only) growth controls are included.

-

Plates are incubated under appropriate conditions (e.g., 35±2°C for 24 hours).[9]

-

The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity.

-

FabI Enzyme Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the activity of the purified FabI enzyme.

-

Method: A spectrophotometric assay is used to monitor the oxidation of NADH to NAD⁺, which is catalyzed by FabI.

-

Procedure:

-

The reaction mixture is prepared containing buffer, NADH, the crotonoyl-ACP substrate, and the purified FabI enzyme.

-

Various concentrations of this compound are added to the mixture.

-

The reaction is initiated, and the decrease in absorbance at 340 nm (due to NADH oxidation) is monitored over time.

-

The rate of reaction is calculated for each this compound concentration.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.

-

Cellular Fatty Acid Synthesis Inhibition Assay

This assay confirms that the compound's antibacterial activity is due to the inhibition of fatty acid synthesis within the bacterial cell.

-

Method: The assay measures the incorporation of a radiolabeled precursor, such as [1-¹⁴C] acetate, into cellular lipids.[4]

-

Procedure:

-

Bacterial cultures are grown to the mid-logarithmic phase.

-

The culture is treated with varying concentrations of this compound for a short period.

-

[1-¹⁴C] acetate is added to the culture, and incubation continues to allow for its incorporation into fatty acids.

-

The cells are harvested, and total lipids are extracted using a chloroform/methanol solvent system.

-

The radioactivity of the lipid extract is measured using a scintillation counter.

-

A dose-dependent decrease in radioactivity in the lipid fraction indicates inhibition of fatty acid synthesis.[4]

-

Workflow for Antibacterial Evaluation

Caption: A generalized workflow for the discovery and evaluation of this compound as an antibacterial agent.

Cytotoxicity and In Vivo Data

While primarily investigated for its antibacterial and anticancer properties, preliminary cytotoxicity data for this compound is available from studies on human cell lines.

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 - 8.9 |

| MCF-7 | Breast Cancer | 4.94 |

| HCT-116 | Colon Cancer | 5.7 |

| HepG2 | Liver Cancer | 1.82 |

| HL-60 | Leukemia | 7.4 |

| A-549 | Lung Cancer | 19.9 |

| Data compiled from multiple sources.[1][10] |

A lactate dehydrogenase (LDH) assay on MDA-MB-231 breast cancer cells showed that this compound exhibited low cytotoxicity at concentrations several folds higher than its antiproliferative IC₅₀ values, with only 2.5% cytotoxicity at 25 μM and 9.4% at 50 μM.[1] This suggests its effect may be primarily cytostatic rather than cytotoxic in that context.[1]

In vivo studies have been conducted, primarily focusing on anticancer activity. In an orthotopic nude mouse model with a breast tumor, an intraperitoneal dose of 10 mg/kg three times per week did not result in significant changes to animal body weight, indicating good tolerance at that dosage.[1]

Conclusion and Future Directions

This compound stands out as a compelling antibacterial lead compound. Its well-defined primary mechanism of action via the inhibition of the essential and bacteria-specific FabI enzyme is a significant advantage. The evidence for a secondary mode of action further enhances its profile, suggesting a lower propensity for rapid resistance development. While initial data shows promising activity against Gram-positive pathogens, further studies are required to fully elucidate its antibacterial spectrum, including its efficacy against a broader range of clinical isolates and multidrug-resistant strains. The available in vivo data, though from non-infectious disease models, provides a foundation for future pharmacokinetic and safety profiling. The unique chemical scaffold of this compound offers a valuable starting point for medicinal chemistry efforts to optimize its potency, selectivity, and pharmacological properties, paving the way for its potential development as a next-generation antibiotic.

References

- 1. The indole alkaloid this compound, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Lifeasible [lifeasible.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a New FabI Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a new FabI inhibitor from Penicillium chryosogenum with at least one additional mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Isolated from the Red Sea Fungus Penicillium chrysogenum Protects against Bleomycin-Induced Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Defining the minimum inhibitory concentration of 22 rifamycins in iron limited, physiologic medium against Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae clinical isolates | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Meleagrin Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meleagrin is a fungal-derived prenylated indole alkaloid that has garnered significant interest within the scientific community due to its diverse biological activities. Exhibiting potential as an anti-cancer, anti-inflammatory, and anti-fibrotic agent, this compound presents a promising scaffold for drug discovery and development. These application notes provide detailed protocols for the synthesis and purification of this compound, offering guidance for researchers seeking to obtain this compound for further investigation. The provided methodologies are based on established literature and are intended to be a comprehensive resource for laboratory application.

Data Presentation

Table 1: Summary of this compound Purification from Penicillium chrysogenum

| Purification Step | Starting Material | Eluent/Solvent System | Yield (mg) | Purity | Reference |

| Solvent Extraction | 30-day old fungal culture broth | Ethyl Acetate | 1400 (crude extract) | Low | [1] |

| Sephadex LH-20 Chromatography | 1400 mg crude extract | Chloroform:Methanol (1:1) | 433 (sub-fraction) | Medium | [1] |

| Silica Gel Chromatography | 213 mg of a refined sub-fraction | n-hexane:Ethyl Acetate (gradient) | 120 | High | [1] |

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Penicillium chrysogenum

This protocol details the extraction and purification of this compound from a fungal culture of Penicillium chrysogenum.[1]

1. Fungal Fermentation:

-

Culture Penicillium chrysogenum strain S003 in Czapek-Dox yeast liquid medium at ambient temperature for 30 days.

2. Extraction:

-

Filter the 30-day old culture broth to separate the mycelia and the liquid broth.

-

Partition the liquid broth with ethyl acetate three times to extract the active metabolites.

-

Combine the ethyl acetate fractions and concentrate under vacuum to yield the crude extract.

3. Initial Purification by Sephadex LH-20 Chromatography:

-

Dissolve the crude ethyl acetate extract in a minimal amount of chloroform:methanol (1:1).

-

Apply the dissolved extract to a Sephadex LH-20 column pre-equilibrated with chloroform:methanol (1:1).

-

Elute the column with the same solvent system (chloroform:methanol, 1:1).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions containing this compound.

4. Final Purification by Silica Gel Chromatography:

-

Subject the this compound-containing fraction from the Sephadex LH-20 column to further fractionation on a new Sephadex LH-20 column with the same elution conditions.

-

Concentrate the resulting enriched fraction.

-

Purify the enriched fraction using a silica gel column with a gradient elution of n-hexane:ethyl acetate (starting from 9:1 to 1:9).

-

Collect the fractions containing pure this compound, which appears as pale-yellow crystals upon solvent evaporation.

Protocol 2: Chemical Synthesis of this compound A from Neoxaline

While a complete de novo total synthesis of this compound is exceptionally complex and not widely reported, a two-step transformation from the related natural product neoxaline has been described.[2] The following is a generalized protocol based on this transformation.

Step 1: Albright-Goldman Oxidation of Neoxaline

-

In a suitable flask, dissolve neoxaline in a mixture of dimethyl sulfoxide (DMSO) and acetic anhydride.

-

Stir the reaction at room temperature for the time required for the oxidation to complete (monitor by TLC).

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Extract the product with an appropriate organic solvent and purify by column chromatography to yield the intermediate.

Step 2: Methylation to Yield this compound A

-

Dissolve the intermediate from Step 1 in a suitable solvent.

-

Add a methylating agent (e.g., methyl iodide) and a non-nucleophilic base.

-

Stir the reaction until completion (monitor by TLC).

-

After the reaction is complete, perform an aqueous work-up and extract the product.

-

Purify the crude product by column chromatography to obtain this compound A.

Protocol 3: Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the final purification of this compound using preparative HPLC. The specific conditions may need to be optimized based on the crude sample's purity and the available HPLC system.

1. Sample Preparation:

-

Dissolve the crude or partially purified this compound sample in the mobile phase to be used for the HPLC separation.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

-

Column: A reversed-phase C18 column is suitable for the separation of indole alkaloids like this compound.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of a modifier like formic acid (0.1%) to improve peak shape. A typical gradient might be from 30% B to 100% B over 30 minutes.

-

Flow Rate: Adjust the flow rate according to the column diameter.

-

Detection: Monitor the elution at a wavelength where this compound has a strong absorbance, such as 347 nm.[3]

3. Fraction Collection:

-

Collect fractions corresponding to the this compound peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

Caption: Biosynthetic workflow of this compound from amino acid precursors.

Caption: Experimental workflow for this compound purification from a fungal source.

Caption: Signaling pathways modulated by this compound.

References

Quantitative Analysis of Meleagrin Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meleagrin is a prenylated indole alkaloid produced by various species of Penicillium fungi. It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial and antiproliferative properties. Notably, this compound has been identified as a potential c-Met inhibitor, making it a promising candidate for cancer therapeutic development. Furthermore, it has demonstrated protective effects against bleomycin-induced pulmonary fibrosis through its antioxidant and anti-inflammatory actions, which are mediated by the Nrf2/HO-1 and NF-κB signaling pathways.

Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed application note and protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. The quantification of this compound is performed by UV detection at its maximum absorbance wavelength. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Formic acid (analytical grade)

-

All other chemicals and reagents should be of analytical grade.

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

Preparation of Standard Solutions

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

From Fungal Culture:

-

Homogenize the fungal mycelium or culture broth.

-

Extract a known amount of the homogenized sample with methanol (e.g., 1 g in 10 mL) by sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.

From Plasma:

-

To 500 µL of plasma, add 1.5 mL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

Method Validation

The developed HPLC method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Linearity of this compound Standard Curve

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.5 |

| 10 | 151.8 |

| 25 | 380.1 |

| 50 | 755.3 |

| 100 | 1509.7 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy of the Method

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 5 | 4.92 | 98.4 |

| 25 | 25.45 | 101.8 |

| 75 | 74.10 | 98.8 |

Table 3: Precision of the Method

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| 10 | 1.8 | 2.5 |

| 50 | 1.2 | 1.9 |

| 90 | 0.9 | 1.5 |

Table 4: LOD and LOQ

| Parameter | Value |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

Experimental Workflows and Signaling Pathways

Diagrams

Caption: Experimental workflow for the quantitative analysis of this compound.